N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide
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Description
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino] benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Scientific Research Applications
Vascular Endothelial Growth Factor Receptor-2 Inhibition
N-cyclopropyl-2,4-difluoro-5-((2-(pyridin-2-ylamino)thiazol-5-ylmethyl)amino)benzamide, a related compound, was identified as a potent and selective inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity. This inhibition is vital in treating various carcinomas (Borzilleri et al., 2006).
Antimicrobial Applications
Thiazole derivatives, closely related to the compound , have shown significant antimicrobial activity. These derivatives were effective against gram-positive and gram-negative bacterial species as well as fungal species like Candida albicans and Aspergillus niger (Chawla, 2016).
Amoebicidal Activity
In a study exploring potential amoebicides, N-substituted 2-nitro-4,5-dimethoxybenzamides, analogous to the compound in focus, were synthesized. However, these compounds did not show significant amoebicidal activity against E. histolytica (Misra & Saxena, 1976).
Crystallographic and Structural Analysis
Structural analysis of compounds similar to N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide provides insights into their solid-state arrangement and properties. Such analyses reveal the influence of different substituents on the geometry and intermolecular interactions of these compounds (Latiff et al., 2020).
Anticancer Potential
Research indicates that compounds structurally related to this compound exhibit potential as anticancer agents. These compounds were tested against various human cancer cell lines, showing promising activity (Mohan et al., 2021).
Properties
IUPAC Name |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O5S/c1-30-17-8-9-18(31-2)20-19(17)24-22(32-20)25(13-14-5-4-10-23-12-14)21(27)15-6-3-7-16(11-15)26(28)29/h3-12H,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCERSEJIEXAKBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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